![molecular formula C45H48BF3N6O3 B563247 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide CAS No. 121086-10-0](/img/structure/B563247.png)
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide
Overview
Description
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide is a fluorescent analogue of Spiperone, a compound known for its use in neuropharmacology . This compound is characterized by its molecular formula C45H48BF3N6O3 and a molecular weight of 788.71 . It is primarily used for research purposes, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide involves several steps. The process typically starts with the preparation of the Bodipy core, followed by the attachment of the propanoic acid and N-phenethylspiperone groups. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO)
Chemical Reactions Analysis
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiperone moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Fluorescent Probes in Cellular Imaging
Fluorescence Microscopy:
BP-NPE-SP serves as a powerful fluorescent probe for visualizing dopamine D2 receptors in living cells. Its fluorescence enables researchers to track receptor-ligand interactions in real-time, providing insights into cellular processes related to neurological functions such as movement, reward, and learning. The compound's ability to bind specifically to dopamine D2 receptors enhances its utility in studying various neuropharmacological phenomena .
Quantitative Detection:
The compound can also be utilized in quantitative assays, where its fluorescent properties allow for the measurement of receptor binding affinities using techniques like fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR). These methods facilitate the exploration of BP-NPE-SP's mechanism of action and potential therapeutic effects .
Neuroscience Research Applications
Dopamine Receptor Studies:
Due to its structural similarity to spiperone, BP-NPE-SP is employed in studies investigating dopamine receptor interactions. It has been shown to have high binding affinity for dopamine D2-like receptors (D2R and D4R), making it an essential tool for understanding the pharmacodynamics of drugs targeting these receptors .
Behavioral Studies:
Research involving BP-NPE-SP can extend into behavioral studies where the modulation of dopamine signaling is crucial. By visualizing receptor activity in live models, scientists can correlate receptor dynamics with behavioral outcomes, enhancing our understanding of psychiatric disorders and their treatment.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of BP-NPE-SP in various experimental setups:
- Binding Affinity Studies: Research demonstrated that BP-NPE-SP effectively competes with other ligands for binding to dopamine receptors, providing insights into receptor dynamics under different physiological conditions .
- Imaging Techniques: In vivo imaging studies utilizing BP-NPE-SP have revealed significant changes in dopamine receptor expression patterns during neurodegenerative processes, underscoring its potential as a diagnostic tool .
Mechanism of Action
The mechanism of action of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorescent properties of the compound allow researchers to visualize and track these interactions in real-time. The pathways involved often include receptor-mediated signaling, which can be studied using various imaging techniques .
Comparison with Similar Compounds
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide is unique due to its combination of fluorescent properties and its structural similarity to Spiperone. Similar compounds include:
Bodipy derivatives: These compounds share the Bodipy core but differ in their functional groups.
Spiperone analogues: These compounds have structural similarities to Spiperone but lack the fluorescent properties of this compound.
The uniqueness of this compound lies in its ability to combine the properties of both Bodipy and Spiperone, making it a valuable tool in research applications .
Biological Activity
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide, also known as Spiperone-FL, is a compound that integrates the properties of BODIPY dyes with pharmacological agents such as spiperone, a known antagonist of dopamine receptors. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C23H26FN3O2
- Molecular Weight : 395.47 g/mol
- CAS Number : 121086-10-0
- Melting Point : 196 °C
- Solubility : Slightly soluble in water (0.2 mg/mL)
This compound functions primarily as a selective antagonist for dopamine D2-like receptors and serotonin receptors (5-HT2A). The binding affinities for various receptors are notable:
Receptor Type | K_i Value (nM) |
---|---|
D2 | 0.06 |
D3 | 0.6 |
D4 | 0.08 |
D1 | ~350 |
D5 | ~3500 |
This compound exhibits a high affinity for the D2 receptor, which is significant for its antipsychotic properties and potential therapeutic use in treating disorders related to dopamine dysregulation, such as schizophrenia .
Biological Activity
The compound has been shown to induce calcium-dependent chloride secretion in airway epithelial cells, suggesting potential applications in treating cystic fibrosis. Its activity as an antipsychotic is attributed to its ability to block dopamine receptors, thereby modulating neurotransmitter activity in the brain .
Case Studies and Research Findings
- Fluorescent Labeling and Imaging :
- In Vivo Studies :
- Binding Assays :
Applications
Given its dual role as both a fluorescent probe and a pharmacological agent, this compound has diverse applications:
- Research Tool : Used for studying receptor dynamics and drug interactions through fluorescence microscopy.
- Therapeutic Potential : Investigated for its antipsychotic effects and potential role in treating other neuropsychiatric disorders.
- Diagnostic Applications : Potential use in imaging techniques to assess receptor distribution and function in tissues.
Properties
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48BF3N6O3/c1-32-29-33(2)54-41(32)30-40-19-18-39(55(40)46(54,48)49)20-21-43(57)50-37-16-10-34(11-17-37)22-26-52-31-53(38-7-4-3-5-8-38)45(44(52)58)23-27-51(28-24-45)25-6-9-42(56)35-12-14-36(47)15-13-35/h3-5,7-8,10-19,29-30H,6,9,20-28,31H2,1-2H3,(H,50,57) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVNLSGOIFEWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC=C(C=C4)CCN5CN(C6(C5=O)CCN(CC6)CCCC(=O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48BF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661824 | |
Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-[4-(2-{8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl}ethyl)phenyl]propanamidato)(difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121086-10-0 | |
Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-[4-(2-{8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl}ethyl)phenyl]propanamidato)(difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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